1-Propanol, 2-(tetradecyloxy)-, acetate
Description
Properties
CAS No. |
93385-02-5 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-tetradecoxypropyl acetate |
InChI |
InChI=1S/C19H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(2)17-22-19(3)20/h18H,4-17H2,1-3H3 |
InChI Key |
TTZCGGGFSCWEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(C)COC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Optimized Reaction Pathways for 1 Propanol, 2 Tetradecyloxy , Acetate
Strategies for Alkyl Ether Linkage Formation at the Propanol (B110389) C2 Position
The initial and most challenging step in the synthesis is the regioselective introduction of the long-chain tetradecyloxy group at the secondary carbon (C2) of the propanol skeleton, yielding the key intermediate, 2-(tetradecyloxy)-1-propanol. Two principal methodologies are employed for this purpose: the classical Williamson ether synthesis and the ring-opening of an epoxide.
Williamson Ether Synthesis Approaches and Variations
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgyoutube.com The reaction typically involves an alkoxide ion acting as a nucleophile, which attacks a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-(tetradecyloxy)-1-propanol, two main routes can be considered, each with distinct challenges regarding regioselectivity.
Route A: Reaction of 1,2-propanediol with a tetradecyl halide. In this approach, 1,2-propanediol is treated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with a primary alkyl halide like 1-bromotetradecane (B124005). youtube.combyjus.com The primary challenge is controlling the site of deprotonation. The primary hydroxyl group at the C1 position is sterically less hindered and generally more acidic than the secondary hydroxyl at C2, leading to preferential formation of the undesired 1-(tetradecyloxy)-2-propanol isomer. To achieve the desired C2 etherification, a protection strategy is required. The C1 primary alcohol must first be protected with a suitable protecting group, followed by deprotonation of the C2 alcohol, reaction with the alkyl halide, and subsequent deprotection.
Route B: Reaction of 1-tetradecanol (B3432657) with a 2-halo-1-propanol derivative. Here, 1-tetradecanol is converted to its alkoxide and reacted with a molecule such as 2-chloro-1-propanol. However, this approach is less favorable as it involves a secondary alkyl halide. SN2 reactions at secondary carbons are slower and face competing elimination reactions, which can significantly reduce the yield of the desired ether. wikipedia.orgmasterorganicchemistry.com
The Williamson synthesis is broadly applicable but requires careful selection of reactants and conditions to manage side reactions and achieve the correct regiochemistry, often necessitating multi-step protection-deprotection schemes. wikipedia.orglearncbse.in
| Parameter | Details |
| Reaction Type | SN2 Nucleophilic Substitution wikipedia.orgyoutube.com |
| Nucleophile | Alkoxide ion (e.g., sodium tetradecanoxide or a mono-alkoxide of 1,2-propanediol) wikipedia.org |
| Electrophile | Primary alkyl halide is strongly preferred to minimize elimination (e.g., 1-bromotetradecane) masterorganicchemistry.comlearncbse.in |
| Common Bases | Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) youtube.combyjus.com |
| Preferred Solvents | Aprotic polar solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) enhance reaction rates wikipedia.org |
| Regioselectivity Issue | Preferential reaction at the C1 primary hydroxyl of 1,2-propanediol requires a protection-deprotection strategy for C2 etherification. |
Epoxide Ring-Opening Reactions with Long-Chain Alcohols
A more direct and highly regioselective method for preparing 2-(tetradecyloxy)-1-propanol involves the ring-opening of an unsymmetrical epoxide, propylene (B89431) oxide, with a long-chain alcohol, 1-tetradecanol. osti.govresearchgate.net The high ring strain of epoxides makes them susceptible to nucleophilic attack, and the regiochemical outcome of the reaction is critically dependent on the catalytic conditions (acidic or basic). chemistrysteps.comacs.orgyoutube.com
Under acid-catalyzed conditions , the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org The reaction then proceeds via a mechanism with significant SN1 character. Nucleophilic attack by the alcohol occurs preferentially at the more substituted carbon (C2), which can better stabilize the developing positive charge. libretexts.orgyoutube.com This pathway yields the desired 2-(tetradecyloxy)-1-propanol as the major product. Various Lewis and Brønsted acids can catalyze this reaction, with heterogeneous catalysts like Sn-Beta zeolites showing high activity and selectivity. osti.govresearchgate.net
Conversely, under basic or nucleophilic conditions , the reaction follows a strict SN2 mechanism. The alkoxide of 1-tetradecanol (tetradecanoxide) acts as a strong nucleophile and attacks the less sterically hindered carbon (C1) of the epoxide ring. libretexts.orgyoutube.com This results in the formation of the undesired regioisomer, 1-(tetradecyloxy)-2-propanol.
| Condition | Catalyst Type | Site of Nucleophilic Attack | Major Product |
| Acidic | H⁺, Lewis Acids (e.g., Sn-Beta) osti.govresearchgate.net | More substituted carbon (C2) libretexts.orgyoutube.com | 2-(tetradecyloxy)-1-propanol (Desired) |
| Basic | RO⁻, OH⁻ libretexts.org | Less substituted carbon (C1) libretexts.orgyoutube.com | 1-(tetradecyloxy)-2-propanol (Undesired) |
Mechanistic Studies of Etherification Selectivity
The selectivity in forming the C2 ether linkage is dictated by the chosen synthetic route's mechanism.
In epoxide ring-opening , selectivity is governed by the reaction mechanism, which is controlled by the catalyst. chemistrysteps.comlibretexts.org The mechanistic dichotomy between acid and base catalysis provides a powerful tool for controlling the regiochemical outcome. The acid-catalyzed pathway proceeds through a transition state where the C2 carbon bears a partial positive charge, making it the more electrophilic site for attack by the weakly nucleophilic alcohol. youtube.com The basic pathway is dominated by sterics, where the strong alkoxide nucleophile attacks the more accessible C1 carbon. youtube.com For the synthesis of 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297), the acid-catalyzed epoxide ring-opening is the superior method for establishing the required C2 ether linkage with high fidelity.
Esterification Protocols for Acetate Moiety Introduction at the Propanol C1 Position
Once the 2-(tetradecyloxy)-1-propanol intermediate is synthesized, the final step is the introduction of the acetate group at the C1 position. This is a standard esterification of a primary alcohol, for which several efficient protocols exist. As there is only one hydroxyl group present in the intermediate, regioselectivity is not a concern at this stage.
Direct Esterification with Acetic Acid or Derivatives
Direct esterification involves the reaction of the alcohol with a carboxylic acid or one of its more reactive derivatives. youtube.com
Fischer Esterification: The reaction of 2-(tetradecyloxy)-1-propanol with acetic acid is a classic Fischer esterification. researchgate.net It is an equilibrium process that requires an acid catalyst, such as sulfuric acid, or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst). researchgate.netmdpi.com To achieve high yields, the water formed as a byproduct must be removed, typically through azeotropic distillation. google.com
Acylation with Acetic Anhydride (B1165640) or Acetyl Chloride: For a more rapid and irreversible reaction, highly reactive acylating agents are used. Acetic anhydride is a common choice, often used with a catalytic amount of acid or, more commonly, a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to activate the alcohol and neutralize the acetic acid byproduct. researchgate.net Acetyl chloride is even more reactive and reacts readily with the alcohol, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the hydrogen chloride (HCl) that is produced.
| Reagent | Catalyst/Conditions | Byproduct | Reactivity |
| Acetic Acid | Acid (H₂SO₄, Amberlyst); requires water removal researchgate.netmdpi.com | Water (H₂O) | Moderate (Reversible) |
| Acetic Anhydride | Base (Pyridine, DMAP) or Acid researchgate.net | Acetic Acid | High (Irreversible) |
| Acetyl Chloride | Base (Pyridine, Triethylamine) | HCl | Very High (Irreversible) |
Transesterification Reactions
Transesterification is an alternative method where an ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. masterorganicchemistry.comyoutube.com To synthesize the target compound, 2-(tetradecyloxy)-1-propanol can be reacted with a simple acetate ester, such as methyl acetate or ethyl acetate. researchgate.netbiofueljournal.com
The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-catalyzed transesterification involves the nucleophilic attack of the alkoxide of 2-(tetradecyloxy)-1-propanol on the carbonyl carbon of the acetate ester. masterorganicchemistry.com
Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen of the acetate ester, which activates it for attack by the alcohol. masterorganicchemistry.com
Like Fischer esterification, transesterification is an equilibrium process. The reaction is driven to completion by using a large excess of the acetate ester or by continuously removing the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) via distillation. masterorganicchemistry.comresearchgate.netbiofueljournal.com
Catalytic Systems for Enhanced Esterification Efficiency
The final step in the synthesis of 1-Propanol, 2-(tetradecyloxy)-, acetate is the esterification of the intermediate alcohol, 2-(tetradecyloxy)-1-propanol, with an acetylating agent, typically acetic acid or acetic anhydride. The efficiency of this reaction is significantly improved by the use of catalysts. Without a catalyst, the reaction is often slow and requires high temperatures, which can lead to side reactions and reduced purity. mdpi.com Catalysts accelerate the reaction rate, allowing for milder conditions and higher conversion rates. mdpi.com
Catalytic systems for esterification can be broadly categorized as homogeneous and heterogeneous.
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Traditional examples include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). mdpi.com While effective, they present challenges in separation from the product and can cause corrosion issues. mdpi.com More advanced homogeneous catalysts include organometallic compounds and ionic liquids. For instance, tin and titanium-based catalysts have been shown to be effective in various esterification processes. google.com A combination of tin and titanium catalysts, for example, has been used for the direct esterification of terephthalic acid with 1,3-propanediol, demonstrating the potential for synergistic catalytic effects. google.com
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture, which simplifies their removal post-reaction through simple filtration. This ease of separation and potential for recyclability makes them an environmentally favorable option. mdpi.com Common examples include acidic ion-exchange resins (e.g., Amberlyst-15, Amberlyst-35), zeolites, and various metal oxides (e.g., ZnO, TiO₂, Al₂O₃). mdpi.comnih.govresearchgate.net Macroporous ion-exchange resins like Amberlyst-35 have been successfully used in the synthesis of 1-methoxy-2-propyl acetate, a structurally related ester. nih.gov The performance of these catalysts is influenced by factors such as reaction temperature, catalyst loading, and the molar ratio of reactants. nih.govresearchgate.net
The choice of catalyst significantly impacts reaction kinetics and yield. The table below summarizes data from studies on analogous esterification reactions, illustrating the effectiveness of different catalytic systems.
| Catalyst System | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Amberlyst-35 (10 wt%) | 1-methoxy-2-propanol, Acetic Acid | 80 | - | 78% (equilibrium yield) | nih.gov |
| Amberlyst 15 (8% w/v) | Nonanoic Acid, 1-Propanol | 90 | 7 | ~85% | researchgate.net |
| n-butylstannoic acid / tetraisopropyl titanate | Terephthalic Acid, 1,3-propanediol | 210 | - | - | google.com |
| ZnO with CO₂ | Rosin, Methanol | 220 | 5 | 97% | mdpi.com |
| Molecular Sieve 4Å | Eugenol, Acetic Anhydride | - | 2 | >90% | researchgate.net |
| Amberlite XAD-16 | Eugenol, Acetic Anhydride | - | 0.05 | 97.8% | researchgate.net |
This table presents data from various esterification reactions to illustrate catalyst performance. Conditions and results are specific to the cited reactions and not directly for 1-Propanol, 2-(tetradecyloxy)-, acetate.
Convergent and Divergent Synthetic Strategies for the Compound
The synthesis of a molecule like 1-Propanol, 2-(tetradecyloxy)-, acetate, which contains distinct ether and ester functionalities, can be approached using different strategic plans. The two primary strategies are convergent and divergent synthesis. researchgate.net
Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final stages. researchgate.netresearchgate.net For 1-Propanol, 2-(tetradecyloxy)-, acetate, this would involve:
Fragment A Synthesis: Preparation of the tetradecyloxy ether portion. A common method is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. libretexts.orglibretexts.org For instance, the sodium salt of 1,2-propanediol could be reacted with 1-bromotetradecane to form 2-(tetradecyloxy)-1-propanol.
Fragment B (Acetyl group): This is readily available from reagents like acetic anhydride or acetyl chloride.
Final Coupling: The independently prepared 2-(tetradecyloxy)-1-propanol (Fragment A) is then esterified with the acetylating agent (Fragment B) to yield the final product.
Divergent Synthesis: A divergent synthesis begins with a common starting material or intermediate, from which a variety of different products are made. researchgate.net In the context of producing analogs of the target compound, one could first synthesize the key intermediate, 2-(tetradecyloxy)-1-propanol. From this single precursor, a divergent approach could be used to create a range of esters by reacting it with different acylating agents (e.g., propionyl chloride, butyryl chloride) to generate a family of related compounds. While this is a powerful strategy for creating chemical libraries, the synthesis of the single target compound itself is more accurately described by a linear or convergent pathway.
For the specific synthesis of 1-Propanol, 2-(tetradecyloxy)-, acetate, a linear sequence that mirrors the convergent approach is the most straightforward: first forming the ether linkage, followed by the ester linkage.
Purification and Isolation Techniques for Research Scale Production
After the synthesis is complete, the crude reaction mixture contains the desired product along with unreacted starting materials, catalysts, and potential byproducts. Effective purification and isolation are critical to obtaining 1-Propanol, 2-(tetradecyloxy)-, acetate with high purity for research purposes.
The primary techniques for purifying a moderately polar, medium-to-high molecular weight compound like this are:
Work-up and Extraction: The initial step after the reaction is typically a liquid-liquid extraction. If a homogeneous acid catalyst was used, the reaction mixture would be neutralized with a mild base (e.g., sodium bicarbonate solution) and washed with water or brine. The organic product is then extracted into an immiscible organic solvent like diethyl ether or ethyl acetate. This process removes water-soluble impurities and residual catalysts.
Chromatography: Column chromatography is the most common and effective method for purifying organic compounds on a research scale.
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.
Mobile Phase (Eluent): A solvent system of varying polarity is used to separate the components. For 1-Propanol, 2-(tetradecyloxy)-, acetate, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) would likely be effective. The ratio is optimized using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. The less polar starting materials (like 1-bromotetradecane) would elute first, followed by the more polar product, and finally any highly polar byproducts or residual alcohol intermediate.
Distillation: If the product is thermally stable and has a boiling point distinct from impurities, distillation under reduced pressure (vacuum distillation) can be a viable purification method. This is particularly useful for removing lower-boiling solvents or volatile starting materials. Given the likely high boiling point of 1-Propanol, 2-(tetradecyloxy)-, acetate due to its long alkyl chain, vacuum distillation would be necessary to avoid thermal decomposition.
The following table outlines a typical purification workflow:
| Step | Technique | Purpose | Details |
| 1 | Neutralization & Washing | Removal of acid catalyst and water-soluble impurities | Wash crude mixture with NaHCO₃(aq), followed by water and/or brine. |
| 2 | Extraction | Isolate organic compounds from the aqueous phase | Use an organic solvent like ethyl acetate or dichloromethane. |
| 3 | Drying | Remove residual water from the organic extract | Use a drying agent like anhydrous MgSO₄ or Na₂SO₄, followed by filtration. |
| 4 | Solvent Removal | Concentrate the crude product | Rotary evaporation under reduced pressure. |
| 5 | Column Chromatography | Separate the target compound from byproducts and unreacted starting materials | Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl Acetate gradient. |
| 6 | Final Solvent Removal | Obtain pure, solvent-free product | Rotary evaporation of chromatography fractions, followed by drying under high vacuum. |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Propanol, 2 Tetradecyloxy , Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation
NMR spectroscopy serves as the cornerstone for the definitive structural assignment of 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297). Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the molecular framework and its spatial arrangement can be achieved.
Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of each proton within the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling reveals the number of neighboring protons. For 1-Propanol, 2-(tetradecyloxy)-, acetate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton groups.
Based on the structure, the following table outlines the predicted ¹H NMR chemical shifts and multiplicities for the key protons in 1-Propanol, 2-(tetradecyloxy)-, acetate. These predictions are based on established chemical shift values for similar functional groups. miamioh.edursc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetate) | ~2.0 | Singlet (s) | N/A |
| CH₃ (propanol backbone) | ~1.2 | Doublet (d) | ~6-7 |
| O-CH₂ (tetradecyloxy) | ~3.4-3.6 | Triplet (t) | ~6-7 |
| O-CH (propanol backbone) | ~4.9-5.1 | Multiplet (m) | |
| CH₂O (propanol backbone) | ~4.0-4.2 | Multiplet (m) | |
| -(CH₂)₁₂- (tetradecyloxy chain) | ~1.2-1.4 | Broad multiplet | |
| CH₃ (terminal, tetradecyloxy) | ~0.9 | Triplet (t) | ~6-7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of the molecule.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton and Functional Group Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its bonding environment and hybridization.
The predicted ¹³C NMR chemical shifts for 1-Propanol, 2-(tetradecyloxy)-, acetate are summarized in the table below, based on typical values for similar carbon environments. miamioh.eduspectrabase.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acetate) | ~170-171 |
| CH₃ (acetate) | ~21 |
| O-CH (propanol backbone) | ~70-75 |
| CH₂O (propanol backbone) | ~65-70 |
| O-CH₂ (tetradecyloxy) | ~70-72 |
| CH₃ (propanol backbone) | ~16-18 |
| -(CH₂)₁₂- (tetradecyloxy chain) | ~22-32 |
| CH₃ (terminal, tetradecyloxy) | ~14 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry of 1-Propanol, 2-(tetradecyloxy)-, acetate, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, a cross-peak between the methine proton on the propanol (B110389) backbone and the adjacent methyl and methylene (B1212753) protons would confirm their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon of the acetate group) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the acetate methyl protons and the carbonyl carbon would confirm the acetate functionality.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for analyzing relatively large and non-volatile molecules like 1-Propanol, 2-(tetradecyloxy)-, acetate. In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na⁺, K⁺) to form a pseudomolecular ion. The mass-to-charge ratio (m/z) of this ion allows for the accurate determination of the molecular weight.
For 1-Propanol, 2-(tetradecyloxy)-, acetate (C₁₉H₃₈O₃, Molecular Weight: 314.51 g/mol ), the following ions would be expected in the positive ion mode ESI-MS spectrum chemicalbook.comuni.lu:
| Ion | Predicted m/z |
| [M+H]⁺ | 315.28938 |
| [M+Na]⁺ | 337.27132 |
| [M+K]⁺ | 353.24526 |
Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural information. For example, the loss of the acetate group (CH₃COOH) or cleavage of the ether bond would result in characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. academicjournals.org It is an excellent method for assessing the purity of 1-Propanol, 2-(tetradecyloxy)-, acetate and for identifying any volatile impurities that may be present from the synthesis or degradation processes. innovareacademics.in
In a GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that compound, allowing for its identification by comparison with spectral libraries. floraandfona.org.injmaterenvironsci.com This technique is particularly useful for detecting and quantifying residual starting materials, solvents, or by-products, thereby ensuring the high purity of the target compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For 1-Propanol, 2-(tetradecyloxy)-, acetate, these methods provide a unique spectroscopic fingerprint, confirming the presence of its key structural features.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The primary absorption of interest for this compound is the strong carbonyl (C=O) stretching vibration of the acetate group, which is expected to appear in the range of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester and ether linkages, which typically produce strong bands in the 1000-1300 cm⁻¹ region. vscht.cz The long tetradecyl and the propyl chains give rise to prominent C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and various C-H bending vibrations between 1350 and 1470 cm⁻¹. libretexts.org
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While polar groups like C=O are strong absorbers in the IR, non-polar bonds and symmetric vibrations, such as the C-C backbone of the alkyl chain, tend to produce strong signals in Raman spectra. libretexts.org The C-H stretching and bending modes are also readily observable. The ether linkage (C-O-C) may also be identified in the Raman spectrum. nih.gov
The combined use of IR and Raman spectroscopy allows for a thorough confirmation of the molecular structure by accounting for the vibrations of both polar and non-polar functional groups.
Table 1: Expected Vibrational Spectroscopy Data for 1-Propanol, 2-(tetradecyloxy)-, acetate
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
|---|---|---|---|
| 2955-2965 | Asymmetric C-H Stretch (CH₃) | IR, Raman | Strong |
| 2915-2935 | Asymmetric C-H Stretch (CH₂) | IR, Raman | Strong |
| 2850-2860 | Symmetric C-H Stretch (CH₂) | IR, Raman | Strong |
| 1735-1750 | C=O Stretch (Ester) | IR | Very Strong |
| 1450-1470 | C-H Bend (Scissoring) | IR, Raman | Medium |
| 1365-1375 | C-H Bend (Symmetric, CH₃) | IR, Raman | Medium |
| 1220-1260 | Asymmetric C-O-C Stretch (Ester) | IR | Strong |
| 1050-1150 | C-O-C Stretch (Ether) | IR, Raman | Strong |
Chromatographic Methods for Purity Assessment and Mixture Analysis in Research
Chromatography is indispensable for separating and quantifying components in a mixture, making it essential for assessing the purity of 1-Propanol, 2-(tetradecyloxy)-, acetate.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds. Due to the long alkyl chain, 1-Propanol, 2-(tetradecyloxy)-, acetate is a relatively non-polar molecule, making reversed-phase HPLC the method of choice.
A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, starting with a higher water concentration and increasing the organic solvent content over time, would be effective for separating the target compound from more polar impurities (e.g., unreacted alcohols) and potentially less polar byproducts. mdpi.com
Detection can be challenging as the molecule lacks a strong chromophore for UV-Vis detection. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be highly suitable. If purity assessment is required against structurally similar impurities, method validation would be performed according to established guidelines, assessing parameters like linearity, accuracy, precision, and specificity.
Table 2: Representative HPLC Method Parameters and Purity Data
| HPLC Method Parameters | |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD |
| Hypothetical Purity Analysis Results | |
| Peak ID | Retention Time (min) |
| Impurity 1 | 4.2 |
| 1-Propanol, 2-(tetradecyloxy)-, acetate | 12.5 |
| Impurity 2 | 14.1 |
Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds. In the context of 1-Propanol, 2-(tetradecyloxy)-, acetate, GC is ideal for quantifying volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials like 1-propanol.
The analysis would typically be performed on a capillary column with a non-polar or mid-polarity stationary phase. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a wide range of boiling points. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is employed, which provides both retention time data and a mass spectrum for each component. nih.govresearchgate.net
Table 3: Illustrative GC Method for Volatile Impurity Analysis
| GC Method Parameters | |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Temperature Program | 50°C (2 min), then 15°C/min to 300°C (10 min) |
| Detector | FID |
| Expected Retention Times | |
| Compound | Retention Time (min) |
| 1-Propanol | 3.5 |
| 1-Propanol, 2-(tetradecyloxy)-, acetate | 18.9 |
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition and Stability Investigations
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing 1-Propanol, 2-(tetradecyloxy)-, acetate.
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions like melting and crystallization. mdpi.com For a long-chain aliphatic ester like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The area under this peak is proportional to the enthalpy of fusion, a measure of the energy required to melt the substance. Such data is critical for understanding the material's physical state at various temperatures.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess thermal stability and decomposition profiles. mdpi.com When heated to a sufficiently high temperature, 1-Propanol, 2-(tetradecyloxy)-, acetate will decompose. The TGA thermogram would show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs. The degradation may occur in single or multiple steps, providing insight into the decomposition mechanism. For esters with long aliphatic chains, thermal resistance is generally higher compared to shorter-chained ones. mdpi.com
Table 4: Predicted Thermal Analysis Data
| Differential Scanning Calorimetry (DSC) | |
|---|---|
| Parameter | Expected Value |
| Melting Point (Onset) | 25 - 35 °C |
| Enthalpy of Fusion (ΔH) | >180 J/g |
| Thermogravimetric Analysis (TGA) | |
| Parameter | Expected Value |
| Onset of Decomposition (Tonset) | ~200 °C |
| Temperature of Max. Decomposition Rate | ~250 °C |
Chemical Reactivity, Transformation, and Mechanistic Investigations of 1 Propanol, 2 Tetradecyloxy , Acetate
Hydrolysis Kinetics and Mechanisms of the Acetate (B1210297) Ester Linkage
The most prominent reaction of 1-Propanol, 2-(tetradecyloxy)-, acetate is the hydrolysis of its acetate ester linkage, a process that can be catalyzed by either acid or base. youtube.comopenstax.org The mechanism and rate of this reaction are highly dependent on the pH of the surrounding medium.
Under basic conditions, the hydrolysis, often termed saponification, is effectively irreversible and proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. ucoz.comlibretexts.orgmasterorganicchemistry.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to yield a carboxylic acid. libretexts.org In the basic medium, this carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion. youtube.commasterorganicchemistry.com
The acid-catalyzed hydrolysis, in contrast, is a reversible process. ucoz.com The mechanism typically follows the AAC2 pathway, which is the microscopic reverse of Fischer esterification. openstax.org The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following a proton transfer, an alcohol is eliminated as the leaving group, and subsequent deprotonation yields the carboxylic acid and regenerates the acid catalyst. openstax.org
| Condition | Catalyst | Common Mechanism | Expected Rate | Products |
|---|---|---|---|---|
| Acidic (e.g., aq. HCl) | H₃O⁺ | AAC2 | Slow to moderate; reversible | Acetic acid + 1-Propanol, 2-(tetradecyloxy)- |
| Neutral (e.g., water) | None | Negligible | Very slow | No significant reaction |
| Basic (e.g., aq. NaOH) | OH⁻ | BAC2 | Rapid; irreversible | Acetate salt + 1-Propanol, 2-(tetradecyloxy)- |
Stability and Degradation Pathways of the Ether Linkage
The ether linkage in 1-Propanol, 2-(tetradecyloxy)-, acetate is chemically robust and generally unreactive towards many reagents, including bases, mild acids, and common oxidizing and reducing agents. libretexts.org This stability makes ethers useful as solvents in chemical reactions. libretexts.org However, the C-O bond can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. libretexts.org The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group (an alcohol). A halide ion then attacks one of the adjacent carbon atoms. libretexts.orgyoutube.com Given the structure of 1-Propanol, 2-(tetradecyloxy)-, acetate, cleavage would likely yield an alkyl halide from the less sterically hindered position and an alcohol.
While chemically stable, the ether linkage can be a target for biological degradation. Certain microorganisms, such as those from the genus Rhodococcus, are known to degrade various alkyl ethers. nih.govnih.gov The degradation pathway often involves an initial oxidation at the α-carbon (a carbon atom adjacent to the ether oxygen) by an O-dealkylase or a similar enzyme. nih.govresearchgate.netresearchgate.net This oxidation forms a hemiacetal, which is unstable and spontaneously cleaves to yield an aldehyde and an alcohol. nih.govresearchgate.net For 1-Propanol, 2-(tetradecyloxy)-, acetate, such a pathway would lead to the scission of the tetradecyl chain from the propanol (B110389) backbone. The rate of microbial degradation can be influenced by the length of the alkyl chain, with oxidation rates sometimes decreasing as the chain length increases, potentially due to lower water solubility. nih.gov
Oxidative Transformations and Radical Reaction Pathways
In the presence of atmospheric oxygen, ethers can undergo autoxidation to form hydroperoxides and peroxides. youtube.com This process is a radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. The resulting carbon-centered radical reacts with molecular oxygen to form a hydroperoxyl radical, which can then abstract a hydrogen atom from another ether molecule to propagate the chain. These organic peroxides can be unstable and potentially explosive, especially upon heating or concentration. youtube.com
The ether linkage can also participate in other radical reactions. For instance, the C-O bond of an acetal, which is structurally related to an ether, can be cleaved homolytically using certain reagents to generate a carbon radical. kanazawa-u.ac.jp This radical can then be used to form new carbon-carbon bonds. kanazawa-u.ac.jp Similarly, an ether linkage can serve as a tether to hold a radical center and a multiple bond in close proximity, facilitating intramolecular radical cyclization reactions. libretexts.org
Regioselective and Stereoselective Chemical Modifications
The structure of 1-Propanol, 2-(tetradecyloxy)-, acetate offers several sites for selective chemical modification. The most distinct reactivity difference is between the ester and ether groups.
Regioselective Ester Modification : The acetate ester can be selectively hydrolyzed under basic conditions without affecting the stable ether linkage, yielding the corresponding secondary alcohol, 1-Propanol, 2-(tetradecyloxy)-. masterorganicchemistry.com Alternatively, the ester can be reduced to a primary alcohol using reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride. mdpi.com This transformation would convert the acetate group into an ethanol (B145695) group, leaving the ether intact.
Modifications at the Propanol Backbone : Once the acetate group is removed to unmask the secondary hydroxyl group, this new functional group can be a site for further reactions. For example, it could be oxidized to a ketone or undergo esterification or etherification with different reagents to introduce new functionalities. The presence of a chiral center at the C-2 position of the propanol backbone opens the possibility for stereoselective synthesis. Starting from a chiral precursor or using stereoselective reagents could allow for the synthesis of specific stereoisomers of 1-Propanol, 2-(tetradecyloxy)-, acetate and its derivatives.
Investigation of Surface Activity and Micellization Behavior
The molecular structure of 1-Propanol, 2-(tetradecyloxy)-, acetate, featuring a long, nonpolar tetradecyl (C14) tail and a more polar head group (containing ether and acetate functionalities), is characteristic of a nonionic surfactant. cyberleninka.ru Due to this amphiphilic nature, it is expected to exhibit surface activity in aqueous solutions. At the air-water interface, these molecules would orient themselves to lower the surface tension.
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. cyberleninka.ru In these structures, the hydrophobic tails form a core that is shielded from the water, while the hydrophilic head groups are exposed to the aqueous environment. The formation of micelles is a key characteristic of surfactants and is fundamental to their use in various applications.
The specific properties of the micelles, such as their size, shape, and aggregation number (the number of molecules per micelle), depend on the molecular structure of the surfactant, the temperature, and the composition of the system. cyberleninka.runih.gov The presence of both an ether and an ester linkage in the headgroup of 1-Propanol, 2-(tetradecyloxy)-, acetate would influence its hydration and steric properties, thereby affecting its micellization behavior. Studies on mixed surfactant systems containing nonionic polyoxyethylene alkyl ethers show that interactions between different head groups can lead to synergistic effects, resulting in lower CMC values and more stable micelles. acs.orgresearchgate.net
| Property | Description | Expected Behavior |
|---|---|---|
| Amphiphilicity | Molecule possesses both hydrophobic (tetradecyl tail) and hydrophilic (ether-acetate head) parts. | Exhibits surfactant properties. |
| Surface Tension Reduction | Adsorption at the air-water interface lowers the surface tension of water. | Significant reduction expected. |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | A low CMC is expected due to the long C14 hydrophobic chain. |
| Micelle Formation | Self-assembly into spherical or other aggregate shapes in water. | Expected to form micelles to sequester hydrophobic tails from water. |
Theoretical and Computational Chemistry Studies of 1 Propanol, 2 Tetradecyloxy , Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or its approximations, to provide insights into molecular geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297), DFT would be employed to perform a geometry optimization, which locates the minimum energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes, such as the stretching of the C=O bond in the acetate group or the C-O-C ether linkage. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of experimental NMR spectra.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1-Propanol, 2-(tetradecyloxy)-, acetate
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (acetate) | ~1.20 Å |
| Bond Length | C-O (acetate) | ~1.35 Å |
| Bond Length | C-O (ether) | ~1.43 Å |
| Bond Angle | O-C-C (backbone) | ~109.5° |
| Dihedral Angle | C-O-C-C (ether linkage) | Varies with conformation |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties such as electron correlation energies, bond dissociation energies, and reaction barriers. For a molecule of the size of 1-Propanol, 2-(tetradecyloxy)-, acetate, high-level ab initio calculations would likely be reserved for specific regions of interest, such as the reactive center, to obtain benchmark data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of 1-Propanol, 2-(tetradecyloxy)-, acetate in various environments, such as in a solvent or in the bulk liquid phase.
An MD simulation would reveal the flexibility of the long tetradecyloxy chain and the rotational freedom around the various single bonds. This would allow for the identification of the most populated conformations and the energetic barriers between them. Furthermore, by simulating multiple molecules, one can study how they interact with each other, providing insights into properties like viscosity, diffusion, and the formation of local structures.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. While no specific SAR studies for 1-Propanol, 2-(tetradecyloxy)-, acetate are published, computational modeling would be a key tool in such an investigation.
By systematically modifying the structure of the molecule in silico (e.g., by changing the length of the alkyl chain or altering the ester group) and calculating various molecular descriptors (such as lipophilicity, polar surface area, and molecular shape), one could build a quantitative structure-activity relationship (QSAR) model. This model could then be used to predict the properties of related, yet unsynthesized, compounds. For example, in the context of its use as a surfactant, QSAR could predict how changes in its structure would affect its critical micelle concentration.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 1-Propanol, 2-(tetradecyloxy)-, acetate, one could investigate reactions such as hydrolysis of the acetate group. By using methods like DFT, the potential energy surface of the reaction can be mapped out.
This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is crucial for understanding the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Modeling of Self-Assembly and Aggregation Phenomena in Model Systems
The amphiphilic nature of 1-Propanol, 2-(tetradecyloxy)-, acetate, with its long hydrophobic tetradecyloxy tail and more polar propanol (B110389) acetate head, suggests that it may exhibit self-assembly and aggregation behavior in certain solvents. Computational modeling, particularly coarse-grained molecular dynamics, can be used to study these phenomena.
In a coarse-grained model, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. This approach would be suitable for modeling the formation of micelles or other aggregates of 1-Propanol, 2-(tetradecyloxy)-, acetate in an aqueous environment. These simulations could provide insights into the size, shape, and stability of these aggregates, as well as the critical concentration at which they form.
Investigation of Biological Mechanisms in Model Systems with 1 Propanol, 2 Tetradecyloxy , Acetate
Interaction with Artificial and Biological Membranes in In Vitro Research
Membrane Fluidity and Permeability Studies
No studies were identified that examined the effects of 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297) on the fluidity or permeability of either artificial lipid bilayers or biological membranes. Research in this area would typically involve techniques such as fluorescence anisotropy or differential scanning calorimetry to measure changes in membrane dynamics upon introduction of the compound.
Liposome and Nanoparticle Formation as Research Tools
There is no available literature describing the use of 1-Propanol, 2-(tetradecyloxy)-, acetate in the formation of liposomes or nanoparticles for research purposes. This type of research would explore its potential as a component in drug delivery systems or as a tool to study membrane fusion and stability.
Exploration of Enzymatic Biotransformations in In Vitro or Cell-Free Systems
No data exists detailing the enzymatic biotransformation of 1-Propanol, 2-(tetradecyloxy)-, acetate in in vitro or cell-free systems. Such studies would be crucial for understanding its metabolic fate and potential interactions with cellular enzymes, such as esterases or cytochrome P450s, which could cleave the acetate group or hydroxylate the tetradecyloxy chain.
Effects on Lipid Metabolism Pathways in Cellular Models
Impact on Lipidome Profiles in Research Cell Lines
There are no published lipidomics studies that have assessed the impact of 1-Propanol, 2-(tetradecyloxy)-, acetate on the lipid profiles of research cell lines. Such an analysis would provide a comprehensive view of how the compound might alter the abundance and composition of various lipid species within a cell, offering insights into its mechanism of action.
Mechanistic Studies of Antimicrobial Activity in Model Organisms
There is currently no available research detailing the antimicrobial activities of 1-Propanol, 2-(tetradecyloxy)-, acetate.
Genetic Material Delivery Mechanisms in In Vitro Transfection Systems
No published studies were found that investigate the use or mechanisms of 1-Propanol, 2-(tetradecyloxy)-, acetate in the context of genetic material delivery or in vitro transfection. While structurally related lipids have been explored for these applications, specific data for this compound is absent from the scientific record.
Derivatives and Analogues in Academic Research for 1 Propanol, 2 Tetradecyloxy , Acetate
Synthesis and Characterization of Structural Analogues and Homologues
The synthesis of structural analogues and homologues of 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297) typically involves multi-step reactions starting from commercially available precursors. A common strategy is the Williamson ether synthesis, where a deprotonated alcohol reacts with an alkyl halide. For instance, to create homologues with different ether chain lengths, 1-bromoalkanes of varying lengths (e.g., bromodecane, bromododecane, bromohexadecane) can be reacted with a suitable propanol (B110389) derivative.
The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of the ether and acetate groups and the length of the alkyl chains.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C-O-C stretch of the ether and the C=O stretch of the ester.
Elemental Analysis: This provides the percentage composition of elements (C, H, O) in the molecule, which is compared with the theoretical values for the expected formula.
Investigation of Ether and Ester Derivatives with Varied Alkyl Chain Lengths and Positions
A key area of investigation for analogues of 1-Propanol, 2-(tetradecyloxy)-, acetate is the modification of the alkyl chains in both the ether and potential ester functionalities. By varying the length of the tetradecyl ether chain (C14), researchers can systematically alter the lipophilicity of the molecule. Shorter chains (e.g., dodecyl, C12) or longer chains (e.g., hexadecyl, C16; octadecyl, C18) can be introduced to study the effect on physical properties such as melting point, boiling point, and solubility.
Similarly, while the parent compound is an acetate, other ester derivatives can be synthesized. Replacing the acetyl group with longer chain carboxylates (e.g., propionate, butyrate) or more complex ester groups can influence the molecule's steric hindrance and electronic properties. The position of the ether linkage on the propanol backbone is another variable; for instance, investigating 1-(tetradecyloxy)-2-propanol acetate would provide insight into how the isomeric structure affects its properties.
Exploration of Functionalized Derivatives for Specific Research Applications
The introduction of functional groups into the structure of 1-Propanol, 2-(tetradecyloxy)-, acetate analogues can tailor them for specific research applications. For example, attaching a fluorescent tag, such as a dansyl or nitrobenzoxadiazole (NBD) group, to the terminus of the alkyl chain or in place of the acetate could allow for the visualization of the molecule's distribution and localization within biological systems.
Other functionalizations could include the incorporation of reactive groups, such as azides or alkynes, which can be used for click chemistry reactions. This would enable the covalent attachment of the analogue to other molecules of interest, such as proteins or surfaces, for various biochemical and materials science studies. The development of such functionalized derivatives is a key strategy for creating molecular probes to investigate complex systems.
Comparative Studies of Physicochemical Properties and Reactivity of Analogues
Comparative studies of the physicochemical properties of a series of analogues are essential for understanding structure-property relationships. Key properties that are often investigated include:
Melting Point and Boiling Point: These properties are influenced by the molecular weight and intermolecular forces. Longer alkyl chains generally lead to higher melting and boiling points due to increased van der Waals interactions.
Solubility: The balance between the hydrophilic propanol acetate headgroup and the lipophilic alkyl ether tail determines the solubility in various solvents. Altering chain lengths or adding polar functional groups can modulate this property.
Partition Coefficient (LogP): This value quantifies the lipophilicity of a compound and is crucial for predicting its behavior in biological and environmental systems.
Reactivity: The reactivity of the ester group can be compared across a series of analogues. For example, the rate of hydrolysis of the acetate group can be influenced by steric hindrance from a branched propanol backbone or by electronic effects from different ester groups.
Applications in Advanced Materials Science and Interfacial Phenomena Research
Role as a Model Compound in Surfactant and Emulsifier Research
Due to its well-defined amphiphilic nature, 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297) serves as an important model compound in the fundamental study of surfactants and emulsifiers. The presence of a C14 alkyl chain provides significant hydrophobicity, while the ether and acetate groups contribute to its hydrophilic character. This balance is critical for its ability to reduce surface and interfacial tension.
Research in this area often focuses on structure-property relationships. For instance, the ether linkage in such compounds is known to be more stable across a range of pH conditions compared to the ester linkages found in many common surfactants. This stability makes it a valuable subject for studies on emulsification in challenging chemical environments. While specific data for this exact compound is not abundant in public literature, analogous long-chain ether surfactants are studied to understand how variations in the alkyl chain length and the nature of the hydrophilic headgroup affect critical parameters like the critical micelle concentration (CMC) and the hydrophilic-lipophilic balance (HLB).
Integration into Polymer Architectures and Macromolecular Systems
The functional groups present in 1-Propanol, 2-(tetradecyloxy)-, acetate make it a candidate for integration into larger polymer structures. The hydroxyl group of the parent propanol (B110389), before acetylation, can act as an initiator for ring-opening polymerizations, or the entire molecule can be designed as a side chain to be grafted onto a polymer backbone.
The incorporation of such long hydrophobic side chains into a polymer can dramatically alter its properties. For example, in amphiphilic block copolymers, the tetradecyloxy group can form the core of micelles or other self-assembled structures in aqueous solutions. These polymeric surfactants are of interest for applications ranging from drug delivery to viscosity modification. The controlled polymerization of monomers containing long alkyl chains allows for precise tuning of the hydrophilic/lipophilic balance of the resulting macromolecule, making them highly specialized for applications like co-surfactants in microemulsion systems.
Self-Assembly into Ordered Nanostructures and Soft Materials (e.g., micelles, vesicles)
A key area of investigation for amphiphilic molecules like 1-Propanol, 2-(tetradecyloxy)-, acetate is their ability to spontaneously self-assemble into ordered nanostructures in solution. When the concentration of the surfactant in a solvent (typically water) exceeds the critical micelle concentration, the molecules aggregate to minimize the unfavorable interactions between their hydrophobic tails and the solvent.
Depending on factors such as concentration, temperature, and the presence of other molecules, these aggregates can take various forms, including spherical micelles, cylindrical micelles, bilayers, and vesicles. The geometry of these structures is largely dictated by the packing parameter of the surfactant molecule, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup at the interface. The ether linkage can influence the conformation of the headgroup, thereby affecting the packing and the resulting nanostructure. Nonionic surfactants, a class to which this compound belongs, are known to form a variety of self-assembled structures, including niosomes, which are vesicles with potential applications in drug delivery.
Surface Science Studies and Interface Modification
The ability of 1-Propanol, 2-(tetradecyloxy)-, acetate to adsorb at interfaces is fundamental to its role in surface science. When introduced into a system with two immiscible phases, such as oil and water or air and water, the surfactant molecules will arrange themselves at the interface, with the hydrophobic tails extending into the nonpolar phase and the hydrophilic heads remaining in the polar phase.
This adsorption lowers the interfacial tension and can be used to modify the properties of surfaces. For example, treating a solid surface with a solution of this compound could render it more hydrophobic or hydrophilic, depending on the orientation of the adsorbed molecules. This is a critical aspect in applications such as coatings, lubrication, and in the preparation of stable emulsions. The study of such interfacial layers provides insights into molecular packing and intermolecular forces at the nanoscale.
Design of Specialty Chemicals for Research Purposes
The specific structure of 1-Propanol, 2-(tetradecyloxy)-, acetate makes it a valuable building block in the design of more complex specialty chemicals for research. Its defined hydrophobic and hydrophilic regions can be chemically modified to introduce other functionalities. For example, the acetate group could be hydrolyzed to reveal a hydroxyl group, which can then be used for further chemical reactions.
Environmental Fate and Degradation Mechanisms Research for 1 Propanol, 2 Tetradecyloxy , Acetate
Hydrolytic Degradation in Aqueous Environments
Hydrolysis is a key abiotic degradation process for many organic compounds in aquatic environments. For 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297), the ester linkage is susceptible to hydrolysis, which would result in the formation of 1-Propanol, 2-(tetradecyloxy)- and acetic acid.
Influence of pH and Temperature on Hydrolysis Kinetics
While specific studies on the hydrolysis kinetics of 1-Propanol, 2-(tetradecyloxy)-, acetate are not available, the behavior of other acetate esters provides insight into the expected influence of pH and temperature. The hydrolysis of esters is typically catalyzed by both acids and bases. Therefore, the rate of hydrolysis is expected to be at its minimum in the neutral pH range and increase under both acidic and alkaline conditions.
Temperature is also a critical factor, with hydrolysis rates generally increasing with rising temperature. This relationship can often be described by the Arrhenius equation, which demonstrates an exponential increase in the reaction rate constant with temperature. For instance, studies on the hydrolysis of ethyl acetate have shown a clear temperature dependence. actachemscand.orgresearchgate.netdergipark.org.tr Similarly, the hydrolysis of phenyl acetate has been shown to be temperature-dependent. stanford.edu It is reasonable to assume that 1-Propanol, 2-(tetradecyloxy)-, acetate would exhibit similar dependencies, with significantly slower hydrolysis at low temperatures and in neutral waters, and accelerated degradation at higher temperatures and at pH extremes.
Interactive Data Table: Expected Influence of pH and Temperature on Hydrolysis Rate
| pH Range | Temperature | Expected Hydrolysis Rate |
| Acidic (< 6) | Low | Moderate |
| Acidic (< 6) | High | High |
| Neutral (6-8) | Low | Low |
| Neutral (6-8) | High | Moderate |
| Alkaline (> 8) | Low | Moderate |
| Alkaline (> 8) | High | High |
Identification of Hydrolytic Products
The primary hydrolytic degradation of 1-Propanol, 2-(tetradecyloxy)-, acetate is expected to cleave the ester bond. This reaction would yield two main products:
1-Propanol, 2-(tetradecyloxy)- : The parent alcohol of the ester.
Acetic acid : A common, readily biodegradable organic acid.
This prediction is based on the well-established mechanism of ester hydrolysis.
Photochemical Degradation Pathways in Model Environmental Systems
Photochemical degradation, involving the absorption of light, can be a significant environmental fate process for chemicals present in sunlit surface waters or the atmosphere. This can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the chemical.
Indirect Photodegradation via Radical Reactions
Indirect photodegradation is likely to be the more significant photochemical degradation pathway for 1-Propanol, 2-(tetradecyloxy)-, acetate. In the atmosphere, propylene (B89431) glycol ethers are known to react rapidly with photochemically-produced hydroxyl radicals (•OH), with half-lives typically in the range of hours. nih.govnih.gov In aquatic environments, hydroxyl radicals and other reactive oxygen species are also generated, for example, through the photolysis of nitrate (B79036) or dissolved organic matter. These reactive species can then attack the organic molecule. For 1-Propanol, 2-(tetradecyloxy)-, acetate, the most likely points of attack would be the hydrogen atoms on the carbon atoms adjacent to the ether and ester linkages. This would initiate a cascade of oxidative reactions, leading to the breakdown of the molecule.
Biodegradation Studies in Environmental Compartments (e.g., soil, water)
Biodegradation is a crucial process for the removal of organic chemicals from the environment. Studies on analogous compounds, such as propylene glycol ethers, indicate that 1-Propanol, 2-(tetradecyloxy)-, acetate is likely to be biodegradable.
Propylene glycol ethers are generally considered to be readily biodegradable. nih.gov A variety of biodegradation tests have shown that these compounds are degraded in wastewater treatment plants, surface water, and soil, with half-lives in the order of 5 to 25 days. nih.gov The presence of the acetate group is not expected to inhibit biodegradation; in fact, the ester linkage is often readily cleaved by microbial esterases.
The long tetradecyloxy chain may influence the rate and mechanism of biodegradation. While long-chain alkyl ethers can be degraded by microorganisms, the rate of degradation can be affected by the chain length. nih.gov However, alkyl glyceryl ethers with similar long alkyl chains are reported to be readily biodegradable. kao.com It is anticipated that the biodegradation of 1-Propanol, 2-(tetradecyloxy)-, acetate would proceed via initial hydrolysis of the ester bond, followed by the degradation of the resulting 1-Propanol, 2-(tetradecyloxy)- and acetic acid. The long alkyl chain of the ether would likely be degraded through pathways such as omega- and beta-oxidation.
Interactive Data Table: Summary of Expected Biodegradation Behavior
| Environmental Compartment | Expected Biodegradability | Primary Degradation Products | Influencing Factors |
| Soil | Readily Biodegradable | 1-Propanol, 2-(tetradecyloxy)-, Acetic Acid, CO2, H2O | Microbial population, temperature, oxygen availability |
| Water | Readily Biodegradable | 1-Propanol, 2-(tetradecyloxy)-, Acetic Acid, CO2, H2O | Microbial population, nutrient availability, temperature |
Microbial Degradation Pathways and Metabolite Identification
The microbial degradation of 1-Propanol, 2-(tetradecyloxy)-, acetate is anticipated to be a multi-step process initiated by the hydrolysis of the acetate ester, followed by the breakdown of the resulting glycol ether.
First, the acetate group is likely to be rapidly cleaved by non-specific esterase enzymes, which are widespread in various microorganisms. libretexts.orglibretexts.org This enzymatic hydrolysis results in the formation of acetic acid and 1-Propanol, 2-(tetradecyloxy)-. libretexts.orglibretexts.org Acetic acid is a readily biodegradable substance that can be utilized by a wide range of microbes as a carbon source.
The subsequent degradation of 1-Propanol, 2-(tetradecyloxy)- is expected to follow pathways observed for other propylene glycol ethers. nih.govnih.gov The process generally involves the oxidation of the terminal alcohol group by alcohol and aldehyde dehydrogenases. nih.gov This oxidation would lead to the formation of a carboxylic acid intermediate. Following oxidation, the ether bond is cleaved, breaking down the molecule into smaller, more easily metabolized fragments. nih.gov For long-chain alkyl ethers, degradation can also be initiated by hydroxylation of the alkyl chain.
Based on these established pathways for similar compounds, the following metabolites of 1-Propanol, 2-(tetradecyloxy)-, acetate degradation can be postulated:
Initial Hydrolysis Products:
Acetic acid
1-Propanol, 2-(tetradecyloxy)-
Subsequent Oxidation and Cleavage Products:
2-(tetradecyloxy)propanoic acid
Propylene glycol
Various shorter-chain fatty acids and aldehydes resulting from the breakdown of the tetradecyl chain.
The complete mineralization of the compound would ultimately yield carbon dioxide and water. The table below summarizes the potential metabolites and the enzymatic processes involved in their formation.
| Metabolite | Precursor Compound | Enzymatic Process |
| Acetic acid | 1-Propanol, 2-(tetradecyloxy)-, acetate | Esterase |
| 1-Propanol, 2-(tetradecyloxy)- | 1-Propanol, 2-(tetradecyloxy)-, acetate | Esterase |
| 2-(tetradecyloxy)propanoic acid | 1-Propanol, 2-(tetradecyloxy)- | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
| Tetradecanol | 1-Propanol, 2-(tetradecyloxy)- | Etherase/Oxygenase |
| Propylene Glycol | 1-Propanol, 2-(tetradecyloxy)- | Etherase/Oxygenase |
Factors Influencing Biodegradability (e.g., enzyme activity, substrate availability)
The rate and extent of biodegradation of 1-Propanol, 2-(tetradecyloxy)-, acetate are influenced by several key factors. These include the activity of relevant microbial enzymes and the availability of the compound to the microorganisms.
Enzyme Activity: The initial and rate-limiting step in the degradation of the parent compound is likely the enzymatic hydrolysis of the acetate ester. The activity of esterases in the microbial community will therefore be a critical factor. Similarly, the subsequent degradation of the glycol ether intermediate depends on the presence and activity of alcohol dehydrogenases, aldehyde dehydrogenases, and ether-cleaving enzymes. nih.gov The presence of co-metabolites can also influence enzyme activity, sometimes leading to enhanced degradation.
Substrate Availability: The low water solubility expected for a compound with a long tetradecyl chain can limit its availability to microorganisms in aqueous environments. Adsorption to soil organic matter and sediments can further reduce its bioavailability. The presence of surfactants, either from anthropogenic sources or produced by microorganisms (biosurfactants), could enhance the apparent solubility and thus the biodegradability of the compound.
Other environmental factors that significantly impact biodegradability include:
Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, higher temperatures (within the optimal range for the degrading microorganisms) lead to faster degradation rates.
pH: The pH of the soil or water can affect both microbial growth and enzyme stability and activity.
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism, and a lack of these can limit the rate of biodegradation. nih.gov
Oxygen Levels: The initial steps of degradation involving oxidation are typically aerobic processes. In anaerobic environments, the degradation pathways would be different and likely slower.
The following table provides a summary of factors that can influence the biodegradability of 1-Propanol, 2-(tetradecyloxy)-, acetate.
| Factor | Influence on Biodegradability |
| High Esterase Activity | Increased rate of initial hydrolysis |
| Low Water Solubility | Decreased substrate availability |
| Adsorption to Soil/Sediment | Decreased bioavailability |
| Presence of Surfactants | Increased apparent solubility and bioavailability |
| Optimal Temperature and pH | Enhanced microbial and enzymatic activity |
| Nutrient Limitation | Reduced microbial growth and degradation rate |
| Oxygen Availability | Aerobic conditions favor oxidative degradation pathways |
Environmental Transport and Distribution Modeling Studies
While specific modeling studies for 1-Propanol, 2-(tetradecyloxy)-, acetate are not available, its environmental transport and distribution can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and general principles of environmental fate for similar organic compounds. nih.goveuropa.eu The key physicochemical properties that govern its behavior are its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
Given its structure, with a long C14 alkyl chain, 1-Propanol, 2-(tetradecyloxy)-, acetate is expected to have low water solubility and a high Kow. This suggests a strong tendency to partition from water into organic phases.
Air: The vapor pressure of this compound is likely to be low, meaning it will not readily volatilize into the atmosphere. Any amount that does enter the atmosphere is expected to be degraded by photochemical reactions.
Water: In aquatic systems, due to its low water solubility and high Kow, the compound will tend to adsorb to suspended solids and sediment. Dissolved concentrations in the water column are expected to be low.
Soil: In terrestrial environments, the compound is expected to have low mobility. It will strongly adsorb to soil organic matter, limiting its potential to leach into groundwater.
Biota: The high octanol-water partition coefficient suggests a potential for bioaccumulation in aquatic organisms. However, this may be offset by metabolic processes that can break down the compound.
The following table outlines the predicted environmental distribution and transport characteristics for 1-Propanol, 2-(tetradecyloxy)-, acetate.
| Environmental Compartment | Predicted Behavior |
| Air | Low volatility; degradation by photochemical reactions. |
| Water | Low solubility; partitioning to sediment and suspended solids. |
| Soil | Low mobility; strong adsorption to organic matter. |
| Biota | Potential for bioaccumulation, but may be mitigated by metabolism. |
Future Research Directions and Unexplored Avenues for 1 Propanol, 2 Tetradecyloxy , Acetate
Development of Novel Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into the synthesis of 1-Propanol, 2-(tetradecyloxy)-, acetate (B1210297) should prioritize the development of green synthetic methodologies. Traditional synthesis routes for similar esters often rely on stoichiometric reagents and can generate significant waste. researchgate.net
Promising avenues for investigation include:
Catalytic Transesterification: The use of solid acid catalysts, such as ion-exchange resins, for the transesterification of a suitable precursor with a green acyl donor like glycerol (B35011) triacetate could offer a more sustainable route. researchgate.net This approach facilitates easy catalyst separation and recycling.
Enzymatic Synthesis: Biocatalysis, employing lipases, could provide a highly selective and environmentally friendly method for the acetylation step. This would operate under mild conditions, reducing energy consumption and by-product formation.
Direct Etherification-Acetylation: A one-pot synthesis involving the direct etherification of a propanediol (B1597323) derivative with tetradecanol (B45765) (or a derivative), followed by in-situ acetylation, could streamline the process, minimizing solvent usage and purification steps.
The development of such green methodologies would align with the principles of sustainable chemistry, reducing the environmental impact of producing this class of compounds. researchgate.net A comparative analysis of these potential green routes is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Routes for 1-Propanol, 2-(tetradecyloxy)-, acetate
| Methodology | Potential Advantages | Key Research Challenges |
| Catalytic Transesterification | - Reusable catalyst- Potentially solventless conditions- High atom economy | - Catalyst deactivation- Optimization of reaction conditions (temperature, pressure)- Substrate compatibility |
| Enzymatic Synthesis | - High selectivity (regio- and stereoselectivity)- Mild reaction conditions- Biodegradable catalyst | - Enzyme stability and cost- Slower reaction rates- Product inhibition |
| Direct Etherification-Acetylation | - Reduced number of steps- Lower solvent consumption- Improved process efficiency | - Catalyst compatibility for both reactions- Control of side reactions- Optimization of one-pot conditions |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the synthesis of 1-Propanol, 2-(tetradecyloxy)-, acetate, particularly in developing novel green methodologies, the application of advanced spectroscopic techniques for in situ reaction monitoring is crucial. These techniques provide real-time data on reactant consumption, product formation, and the emergence of any intermediates or by-products, enabling precise control over the reaction conditions.
Future research could employ:
In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of hydroxyl groups and the appearance of ester carbonyl groups, providing kinetic data for both the etherification and acetylation steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can offer detailed structural information in real-time, allowing for the unambiguous identification of all species in the reaction mixture.
The data obtained from in situ monitoring would be invaluable for developing robust and efficient manufacturing processes for this compound. researchgate.net
High-Throughput Screening for Structure-Property-Function Relationships
The relationship between the molecular structure of 1-Propanol, 2-(tetradecyloxy)-, acetate and its functional properties is a key area for future investigation. High-throughput screening (HTS) methodologies can be employed to systematically evaluate the impact of structural modifications on its performance in various applications.
Potential HTS campaigns could focus on:
Emollient Properties: For cosmetic applications, HTS could be used to screen a library of related long-chain ether acetates with varying alkyl chain lengths and branching to identify compounds with optimal sensory profiles and skin compatibility. nih.gov
Surfactant Activity: Given its amphiphilic nature, HTS could be used to assess its potential as a surfactant, evaluating properties such as critical micelle concentration and surface tension reduction. nih.gov
Biological Activity: HTS of lipid libraries against various biological targets could uncover novel applications for this class of molecules. alfa-chemistry.com
A systematic HTS approach would accelerate the discovery of new applications and provide valuable data for the design of next-generation ether acetates with tailored properties.
Interdisciplinary Research Integrating Materials Science and Mechanistic Biology
The structural similarity of 1-Propanol, 2-(tetradecyloxy)-, acetate to naturally occurring ether lipids suggests that interdisciplinary research could yield significant insights. wiley-vch.de Ether lipids are integral components of cell membranes and are involved in various biological processes. wiley-vch.de
Future research at the intersection of materials science and biology could explore:
Membrane Interactions: Investigating how this synthetic ether acetate interacts with lipid bilayers and cell membranes could provide a deeper understanding of its biological effects and potential applications in drug delivery systems.
Enzymatic Degradation: Studying the susceptibility of the ether and ester linkages to enzymatic cleavage would be crucial for assessing its biodegradability and environmental fate.
Cellular Signaling: Exploring whether this compound can modulate cellular signaling pathways, similar to some natural ether lipids, could open up new avenues for therapeutic applications.
This interdisciplinary approach would provide a more holistic understanding of the compound's behavior in both material and biological contexts.
Exploration of Chiral Synthesis and Stereoisomeric Effects
The 1-Propanol, 2-(tetradecyloxy)-, acetate molecule contains a chiral center at the second carbon of the propanol (B110389) backbone. The synthesis and evaluation of its individual stereoisomers represent a significant and unexplored research avenue. It is well-established that the biological and physical properties of chiral molecules can differ significantly between enantiomers. nih.gov
Future research should focus on:
Stereoselective Synthesis: Developing synthetic routes that produce the (R)- and (S)-enantiomers with high purity. This could involve the use of chiral catalysts or starting materials. mdpi.comnih.gov
Characterization of Enantiomers: Utilizing techniques such as chiral chromatography and polarimetry to separate and characterize the individual stereoisomers.
Evaluation of Stereoisomeric Effects: Comparing the properties of the individual enantiomers and the racemic mixture in relevant applications, such as their interaction with biological systems or their performance as emollients.
Understanding the role of stereochemistry could lead to the development of more effective and specific applications for this compound.
Investigation of Bio-Derived Precursors for Sustainable Production
The sustainability of 1-Propanol, 2-(tetradecyloxy)-, acetate production could be significantly enhanced by utilizing bio-derived precursors. The tetradecyloxy group, in particular, can be sourced from renewable feedstocks.
Future research in this area should investigate:
Fatty Alcohols from Microbial Fermentation: Exploring the use of fatty alcohols produced via microbial fermentation as the starting material for the tetradecyl ether component. nih.govcastor-international.nl Oleaginous yeasts are promising hosts for the production of long-chain fatty alcohols. nih.gov
Vegetable Oil Derivatives: Utilizing fatty acids from plant oils, such as rapeseed or mustard oil, which can be chemically reduced to the corresponding fatty alcohols. researchgate.net
Bio-based Propanediol: Investigating the use of 1,2-propanediol derived from renewable resources, such as glycerol, as the backbone of the molecule.
A life cycle assessment of these bio-based routes would be essential to quantify their environmental benefits compared to traditional petrochemical-based synthesis. The potential bio-derived precursors are summarized in Table 2.
Table 2: Potential Bio-Derived Precursors for Sustainable Synthesis
| Component | Bio-Derived Precursor | Source/Method |
| Tetradecyloxy Group | Tetradecanol | - Microbial fermentation- Reduction of myristic acid from vegetable oils |
| Propanol Acetate Backbone | 1,2-Propanediol | - Hydrogenolysis of glycerol (a biodiesel byproduct) |
| Acetate Group | Acetic Acid/Ethyl Acetate | - Fermentation of biomass- Bio-ethanol conversion |
Computational Predictions Guiding Experimental Design and Discovery
Computational modeling and simulation offer powerful tools to accelerate the research and development process for new chemical entities. For 1-Propanol, 2-(tetradecyloxy)-, acetate, computational studies can provide valuable insights into its properties and guide experimental work.
Future computational research could focus on:
Molecular Dynamics (MD) Simulations: Simulating the interaction of this molecule with lipid bilayers to predict its effect on membrane properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of a library of related ether acetates with their functional properties, such as skin feel or surfactant efficacy.
Prediction of Physicochemical Properties: Using computational methods to predict properties such as solubility, viscosity, and partitioning behavior, which can inform formulation development.
By integrating computational predictions with experimental validation, the design and discovery of new applications for 1-Propanol, 2-(tetradecyloxy)-, acetate can be made more efficient and cost-effective.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 1-Propanol, 2-(tetradecyloxy)-, acetate, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via esterification of 2-(tetradecyloxy)-1-propanol with acetic acid, catalyzed by strong acids (e.g., sulfuric acid) under controlled temperature (60–80°C). Molar ratios of reactants (typically 1:1.2 alcohol-to-acid) and catalyst concentration (0.5–2 wt%) are critical for yield optimization. Alternative routes include transesterification using acetyl donors like ethyl acetate .
- Validation : Monitor reaction progress via gas chromatography (GC) or FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹). Purify via fractional distillation or column chromatography to isolate the product from unreacted tetradecyl alcohol or acetic acid .
Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the acetate group (δ ~2.0 ppm for CH₃COO–) and tetradecyloxy chain (δ ~1.2–1.5 ppm for CH₂ groups).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion identification (expected m/z ~358.3 for C₁₉H₃₈O₄).
- Chromatography : GC-MS or HPLC with UV detection (210–240 nm) to assess purity (>98% for research-grade samples) .
Q. What are the key safety protocols for handling 1-Propanol, 2-(tetradecyloxy)-, acetate in laboratory settings?
- Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid vapor inhalation. Store in airtight containers away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How do thermophysical properties (e.g., viscosity, vapor-liquid equilibria) of this compound vary with temperature and pressure?
- Experimental Design : Measure dynamic viscosity using a rotational viscometer (temperature range: 283–323 K). For vapor-liquid equilibria (VLE), employ static or recirculation methods to determine activity coefficients in binary mixtures (e.g., with ethanol or water). Data can be modeled using Redlich-Kister equations or UNIFAC .
- Data Interpretation : Expect negative viscosity deviations in alcohol mixtures due to disruption of hydrogen bonding. Compare with analogous glycol ether acetates (e.g., propylene glycol methyl ether acetate) for structure-property trends .
Q. What computational approaches predict the solvation behavior and phase partitioning of this compound in multi-component systems?
- Methods : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to study self-assembly in aqueous solutions. COSMO-RS models can predict partition coefficients (log P) and solubility parameters. Validate predictions against experimental liquid-liquid equilibria (LLE) data .
- Challenges : Long alkyl chains (tetradecyloxy) increase computational complexity; coarse-grained models may improve efficiency .
Q. How does the tetradecyloxy group influence interfacial properties (e.g., surface tension, micelle formation) compared to shorter-chain analogs?
- Study Design : Use pendant drop tensiometry to measure surface tension at air-water interfaces. Critical micelle concentration (CMC) can be determined via conductivity or fluorescence probe methods. Compare with C12 or C16 analogs to assess chain-length effects on emollient function .
- Findings : Longer chains (C14) reduce CMC and enhance micelle stability, relevant to cosmetic formulations .
Data Contradiction Analysis
Q. How can discrepancies in reported thermophysical data (e.g., boiling points, solubility) be resolved?
- Approach : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points vs. distillation for boiling points). Account for impurities via rigorous purification protocols. Reference databases like NIST Chemistry WebBook for benchmark values .
- Example : Viscosity deviations in ethyl acetate + 1-propanol systems show temperature-dependent trends; similar methodologies apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
